

Quinax reliability reproducibility assessment

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Compound Focus: Quinax

CAS No.: 3863-80-7

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Available Information on Quinax

The search results reveal very limited information, primarily from a single, older clinical trial and a general drug information page. The table below summarizes the key findings:

Aspect	Details
Product Type	Pharmaceutical drug (Quinax 300 MG Tablet) [1].
Active Composition	Quinine [1].
Primary Indication	Treatment of malaria [1].
Key Study (1990)	Evaluated effectiveness in preventing the development of senile cataract [2].
Reported Outcomes	Systematic application "prevents the development of early senile cataract and distinctly slows down the progress of the disease" in patients without risk factors. Ineffective for advanced diabetic cataract [2].

The primary study [2] is from **1990** and has several limitations from a modern research perspective:

- **Dated Evidence:** The trial is over 30 years old, and its findings have not been corroborated by recent, large-scale studies in the search results.
- **Lack of Detail:** The available abstract provides only a cursory overview (e.g., "4 groups of patients," "5 years duration") without detailed methodology, making a full reproducibility assessment impossible [2].
- **No Comparative Data:** The search results contained **no head-to-head experimental data comparing Quinax's performance to other alternatives**, which is a core requirement for your comparison guide.

It is also crucial to note that the modern "**Quinax** 300 MG Tablet" identified is used for **malaria**, not cataracts [1]. This suggests a significant shift in the drug's primary application, and the older ophthalmic use may refer to a different formulation or context.

A Framework for Your Assessment

Given the lack of directly usable data, here is a proposed framework and methodology you could use to conduct your own assessment, should you pursue further investigation.

Detailed Experimental Protocol for Drug Efficacy & Reproducibility Assessment

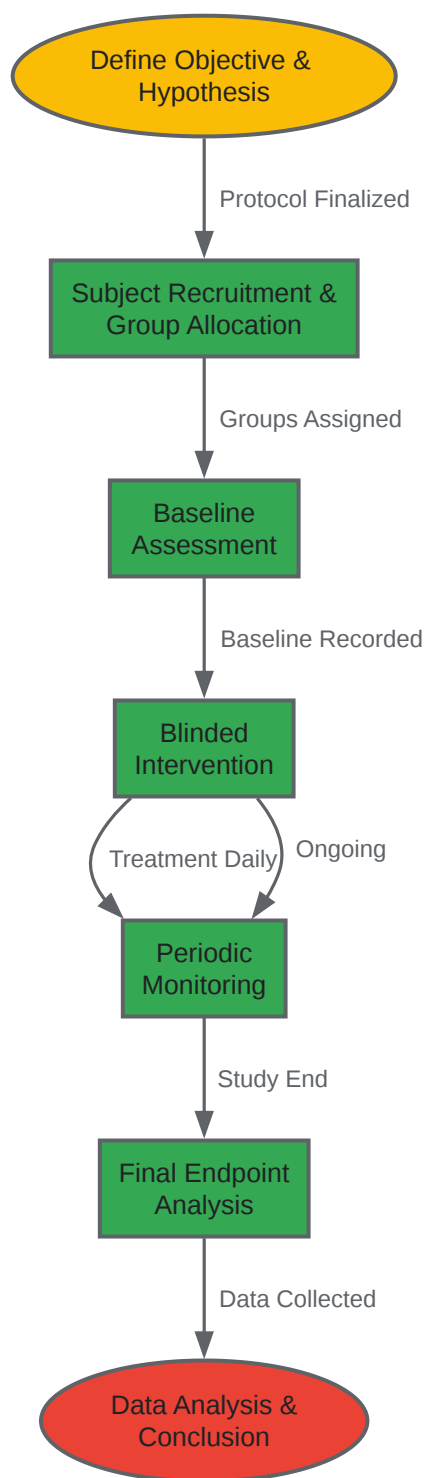
The following protocol is inspired by modern standards for rigorous biomedical research, emphasizing the need for clear, structured reporting to ensure reproducibility [3].

- **Objective Definition:** Clearly state the primary and secondary endpoints. For example: "To evaluate the efficacy of drug X compared to drug Y in slowing lens opacity progression in an established animal model of senile cataract over a 12-month period."
- **Sample Preparation:**
 - **Sample Type:** Select an appropriate animal model (e.g., certain strains of mice prone to spontaneous cataract, or rats induced with cataracts through UV radiation or galactose-rich diets).
 - **Group Allocation:** Randomly assign subjects to at least three groups: (1) Treatment group (Drug X/**Quinax**), (2) Active control group (a current standard-of-care treatment, if one exists), and (3) Placebo control group (vehicle solution).
 - **Sample Size:** Justify the number of subjects per group with a statistical power analysis to ensure the results are meaningful.

- **Instrumentation and Reagents:**
 - **Instruments:** Slit-lamp biomicroscope with a standardized photography attachment for imaging lenses, image analysis software capable of quantifying opacity, and standard laboratory equipment for preparing and administering drugs.
 - **Reagents:** The drug under investigation (**Quinax/Drug X**), the comparator drug (Drug Y), a suitable solvent for dissolution, and anesthesia for animal imaging.
- **Experimental Workflow:**
 - **Baseline Assessment:** At the start of the study, perform a baseline slit-lamp examination on all subjects and score lens opacity using a validated grading system.
 - **Blinded Administration:** Administer the assigned treatments daily in a blinded manner (where the investigator assessing outcomes does not know the group allocation).
 - **Periodic Monitoring:** Conduct slit-lamp examinations and imaging at regular intervals (e.g., monthly).
 - **Endpoint Analysis:** At the study's conclusion, perform a final assessment. Additionally, biochemical analysis of lenticular antioxidants (e.g., glutathione) or markers of protein aggregation can be conducted on harvested lenses to explore the mechanism of action.
- **Data Collection and Analysis:**
 - **Quantitative Data:** The primary data point is the change in cataract score from baseline to the study end for each subject.
 - **Statistical Analysis:** Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the mean change in scores between the groups. A p-value of less than 0.05 is typically considered statistically significant.

Visualization of Experimental Workflow

The following Graphviz diagram illustrates the key stages of the experimental protocol described above. You can use this DOT script to generate the diagram and modify it as needed.



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Experimental Workflow for Drug Assessment

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References

1. 300 MG Tablet - Uses, Side Effects, Substitutes... | Lybrate Quinax [lybrate.com]
2. [Evaluation of the effectiveness of Quinax in the prevention of the...] [pubmed.ncbi.nlm.nih.gov]
3. Using semantics for representing experimental | Journal of... protocols [jbiomedsem.biomedcentral.com]

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